molecular formula C22H26ClNO4S B12127328 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide

2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide

Cat. No.: B12127328
M. Wt: 436.0 g/mol
InChI Key: ZISJOXXXPYRXEH-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide is a synthetic acetamide derivative characterized by three key structural features:

  • 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing heterocycle that enhances metabolic stability and hydrogen-bonding capacity.
  • 4-(Propan-2-yl)benzyl group: A bulky isopropyl-substituted benzyl moiety influencing steric interactions and solubility.

Properties

Molecular Formula

C22H26ClNO4S

Molecular Weight

436.0 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]acetamide

InChI

InChI=1S/C22H26ClNO4S/c1-16(2)18-5-3-17(4-6-18)13-24(20-11-12-29(26,27)15-20)22(25)14-28-21-9-7-19(23)8-10-21/h3-10,16,20H,11-15H2,1-2H3

InChI Key

ZISJOXXXPYRXEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated products .

Scientific Research Applications

2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Acetamide Nitrogen

N-(1,1-Dioxidotetrahydrothiophen-3-yl) vs. Other Heterocycles
  • : The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide shares the sulfone-containing tetrahydrothiophene group but replaces the 4-chlorophenoxy with 4-isopropylphenoxy and the 4-isopropylbenzyl with 2-fluorobenzyl. The fluorobenzyl group increases electronegativity and may alter binding affinity compared to the bulkier isopropylbenzyl group .
  • : N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide retains the sulfone heterocycle but substitutes the 4-chlorophenoxy with a methoxy group.
Benzyl Group Modifications
  • : Suvecaltamide (2-[4-(propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide) shares the 4-isopropylbenzyl motif but replaces the sulfone heterocycle with a pyridine-ethyl group. This modification targets voltage-gated calcium channels, suggesting the isopropylbenzyl group may favor ion channel interactions .

Phenoxy Group Variations

  • : HC-030031 (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(propan-2-yl)phenyl]acetamide) replaces the chlorophenoxy group with a purine-dione system. Despite structural differences, the isopropylphenyl group is retained, and its TRPA1 inhibitory activity (IC50: 4–10 μM) highlights the role of bulky substituents in receptor blockade .
  • : 2-(4-Chlorophenyl)-N-(3,4-dimethoxyphenethyl)-2-(N-propylacetamido)acetamide incorporates a 4-chlorophenyl group but adds a dimethoxyphenethyl chain, increasing steric bulk and hydrophobicity. Such modifications can enhance membrane permeability but may reduce solubility .

Halogenation and Electronic Effects

  • : 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide features multiple chloro substituents, which enhance electron-withdrawing effects and rigidity. Comparatively, the target compound’s single 4-chloro group balances lipophilicity and synthetic accessibility .
  • : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide demonstrates that dichloro substitution on the phenyl ring increases planarity and crystallinity, as shown in its crystal structure. This contrasts with the mono-chloro target compound, which may offer greater conformational flexibility .

Comparative Data Table

Compound Name Key Substituents Biological Activity/Notes Reference
Target Compound 4-Chlorophenoxy, 1,1-dioxidotetrahydrothiophen-3-yl Structural benchmark
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide 2-Fluorobenzyl, 4-isopropylphenoxy Enhanced electronegativity
HC-030031 Purine-dione, 4-isopropylphenyl TRPA1 antagonist (IC50: 4–10 μM)
Suvecaltamide Pyridine-ethyl, 4-isopropylphenyl Cav channel stabilizer, antiepileptic
N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide 2-Methoxyphenoxy, 4-chlorobenzyl Improved metabolic stability
2-(4-Chlorophenyl)-N-(3,4-dimethoxyphenethyl)-2-(N-propylacetamido)acetamide Dimethoxyphenethyl, 4-chlorophenyl High steric bulk, reduced solubility

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide is a heterocyclic derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of viral replication and in cancer therapy. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes a chlorophenoxy group and a tetrahydrothiophene moiety, which contribute to its biological properties. The presence of the acetamide functional group is significant for its interaction with biological targets.

1. Antiviral Activity

Recent studies have highlighted the compound's potential as an inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). In a study assessing various N-benzyl-acetamides , compounds similar to the target compound exhibited moderate inhibitory activity against SARS-CoV-2 RdRp, with some derivatives showing IC50 values comparable to remdesivir, a known antiviral drug . The most potent compounds in this series demonstrated IC50 values ranging from 1.11 μM to 4.55 μM, indicating that modifications to the benzyl and acetamide groups can enhance antiviral efficacy.

2. Cytotoxicity

In vitro studies have also assessed the cytotoxic effects of similar compounds on human cancer cell lines. For instance, related compounds showed moderate cytotoxicity towards melanoma and prostate cancer cell lines with IC50 values around 51 µM to 72 µM . This suggests that the target compound may also possess anti-cancer properties, although further investigation is required to establish its efficacy and safety profile.

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of critical enzymes necessary for viral replication and cellular proliferation. Specifically, the inhibition of RdRp disrupts viral RNA synthesis, thereby preventing viral replication . In cancer cells, similar mechanisms may involve interference with metabolic pathways essential for cell survival and proliferation.

Data Summary

Activity IC50 Value (μM) Cell Line/Target Reference
SARS-CoV-2 RdRp1.11 - 4.55Viral Enzyme
Cytotoxicity (Melanoma)72MM96L
Cytotoxicity (Prostate)51DU145

Case Studies

Case Study 1: Antiviral Screening
A screening of various N-benzyl-acetamides identified several candidates with significant antiviral activity against SARS-CoV-2. The study emphasized structure-activity relationships (SAR) where modifications led to enhanced potency against RdRp, suggesting that similar strategies could be applied to optimize the target compound for better efficacy .

Case Study 2: Cancer Cell Line Testing
Another research effort focused on evaluating the cytotoxic effects of structurally related compounds on different cancer cell lines. Results indicated that while some compounds showed promising activity, further optimization was necessary to improve selectivity and reduce toxicity .

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